Dihydrouracil-13C4,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

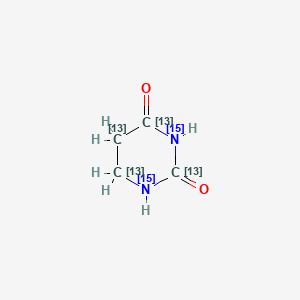

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O2 |

|---|---|

Molecular Weight |

120.060 g/mol |

IUPAC Name |

(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

OIVLITBTBDPEFK-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH2]1[13CH2][15NH][13C](=O)[15NH][13C]1=O |

Canonical SMILES |

C1CNC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Dihydrouracil-13C4,15N2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouracil-13C4,15N2 is a stable isotope-labeled form of dihydrouracil (B119008), a key metabolite in the catabolism of uracil (B121893). Its primary application in research and clinical settings is as an internal standard for the accurate quantification of endogenous dihydrouracil levels in biological matrices, most commonly plasma. This guide provides a comprehensive overview of this compound, including its chemical properties, its role in the study of dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, detailed experimental protocols for its use, and relevant signaling pathways.

Introduction

Dihydrouracil (5,6-dihydrouracil) is an intermediate metabolite in the degradation pathway of uracil, a fundamental component of RNA.[1] The conversion of uracil to dihydrouracil is the initial and rate-limiting step in this pathway, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1] DPD deficiency is a pharmacogenetic disorder that can lead to severe, and sometimes fatal, toxicity in patients treated with fluoropyrimidine chemotherapies such as 5-fluorouracil (B62378) (5-FU) and its prodrugs (e.g., capecitabine).

To assess DPD activity and identify patients at risk, a common method is to measure the plasma concentration ratio of dihydrouracil to uracil (DHU/U).[2] Accurate quantification of these endogenous analytes requires a robust analytical method, typically ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3] this compound serves as an ideal internal standard in these assays due to its chemical similarity to the analyte of interest, allowing for correction of matrix effects and variations in sample processing and instrument response.[4]

Chemical Properties and Data

This compound is synthesized by incorporating four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) stable isotopes into the dihydrouracil molecule.[5][6] This labeling results in a mass shift that allows it to be distinguished from the endogenous, unlabeled dihydrouracil by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Chemical Formula | ¹³C₄H₆¹⁵N₂O₂ | [6] |

| Molecular Weight | 120.06 g/mol | [1][7] |

| Labeled CAS Number | 360769-22-8 | [5][7] |

| Unlabeled CAS Number | 504-07-4 | [7] |

| Isotopic Purity (¹³C) | 99% | [7] |

| Isotopic Purity (¹⁵N) | 98% | [7] |

| Appearance | Solid | N/A |

| Storage Conditions | Room temperature, away from light and moisture | [7] |

Role in DPD Deficiency Assessment

The assessment of DPD activity is crucial for patients undergoing fluoropyrimidine-based chemotherapy. This compound plays a pivotal role in the phenotyping assays used to determine DPD status.

Uracil Catabolism Pathway

The catabolism of uracil is a three-step enzymatic pathway that occurs primarily in the liver.

Caption: The enzymatic pathway for the degradation of uracil.

Experimental Workflow for DPD Phenotyping

The general workflow for determining the dihydrouracil to uracil ratio in plasma samples using this compound as an internal standard is outlined below.

Caption: General experimental workflow for DPD phenotyping.

Experimental Protocols

The following protocols are generalized from published methods for the quantification of uracil and dihydrouracil in human plasma using UPLC-MS/MS with a stable isotope-labeled internal standard like this compound.[3][8]

Materials and Reagents

-

This compound

-

Uracil and Dihydrouracil analytical standards

-

Acetonitrile (B52724) (UPLC/MS grade)

-

Formic acid (LC/MS grade)

-

Water (UPLC/MS grade)

-

Human plasma (control and study samples)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil, dihydrouracil, and this compound in a suitable solvent such as DMSO or methanol.

-

Working Solutions: Prepare working solutions by diluting the stock solutions with water or a suitable buffer.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 0.1% formic acid in water.[3]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions

-

UPLC System: A suitable UPLC system with a binary pump and autosampler.

-

Column: A reversed-phase column, such as an Acquity UPLC HSS T3 column.[9]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate uracil and dihydrouracil.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive and/or negative ion mode, depending on the analytes. Dihydrouracil is often analyzed in positive ion mode, while uracil is analyzed in negative ion mode.[9]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for uracil, dihydrouracil, and this compound.

Table 2: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Uracil | 111.0 | 42.0 | Negative |

| Dihydrouracil | 115.1 | 70.1 | Positive |

| This compound | 121.1 | 74.1 | Positive |

Note: MRM transitions should be optimized for the specific instrument used.

Conclusion

This compound is an indispensable tool for researchers, clinicians, and drug development professionals involved in the study of pyrimidine (B1678525) metabolism and the personalization of fluoropyrimidine chemotherapy. Its use as an internal standard enables the development of highly accurate and precise bioanalytical methods for the assessment of DPD deficiency, ultimately contributing to improved patient safety and treatment outcomes. The protocols and information provided in this guide offer a solid foundation for the implementation of this compound in laboratory settings.

References

- 1. researchgate.net [researchgate.net]

- 2. DOSIURA™, a new solution for DPD deficiency screening – secrets of science [shimadzu-webapp.eu]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Dihydrouracil-¹³C₄,¹⁵N₂: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Experimental Applications, and Metabolic Significance of Dihydrouracil-¹³C₄,¹⁵N₂ for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the isotopically labeled compound Dihydrouracil-¹³C₄,¹⁵N₂, a crucial tool in metabolic research and clinical diagnostics. Its primary application lies in its use as an internal standard and tracer for studying the uracil (B121893) catabolism pathway and assessing the activity of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).

Core Chemical Properties

Dihydrouracil-¹³C₄,¹⁵N₂ is a stable, non-radioactive isotopically labeled form of dihydrouracil (B119008). The incorporation of four ¹³C atoms and two ¹⁵N atoms results in a distinct mass shift, allowing for its precise detection and quantification in complex biological matrices using mass spectrometry.

| Property | Value | Source |

| Chemical Formula | ¹³C₄H₆¹⁵N₂O₂ | [1] |

| Molecular Weight | 120.06 g/mol | [1][2] |

| Synonyms | 5,6-Dihydrouracil-¹³C₄,¹⁵N₂, 2,4(1H,3H)-Pyrimidinedione-2,4,5,6-¹³C₄-1,3-¹⁵N₂ | [2] |

| Unlabeled CAS Number | 504-07-4 | [2] |

| Labeled CAS Number | 360769-22-8 | [2] |

| Appearance | Off-White to Pale Beige Solid | [3] |

| Isotopic Purity (¹³C) | 99% | [1][2] |

| Isotopic Purity (¹⁵N) | 98% | [1][2] |

| Chemical Purity | ≥98% | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [3] |

| Storage | Store at room temperature, protected from light and moisture. | [2] |

Metabolic Significance and Applications

Dihydrouracil is the first and rate-limiting metabolite in the catabolism of uracil, a fundamental component of RNA.[4][5] This metabolic process is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] The genetic variability in the DPD enzyme can lead to its deficiency, which has significant clinical implications, particularly for patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU).[6]

Dihydrouracil-¹³C₄,¹⁵N₂ serves as a critical analytical tool in several key research and clinical areas:

-

Internal Standard for Quantification: Due to its chemical identity with the endogenous analyte and its distinct mass, it is the ideal internal standard for the accurate quantification of dihydrouracil in biological samples (e.g., plasma, urine) by LC-MS/MS.[6] This is crucial for assessing DPD activity by measuring the dihydrouracil to uracil ratio.

-

Metabolic Tracer: In metabolic flux analysis, Dihydrouracil-¹³C₄,¹⁵N₂ can be used to trace the downstream metabolism of dihydrouracil through the uracil degradation pathway.[6]

-

Biomolecular NMR: Its isotopic labeling makes it suitable for use in biomolecular NMR studies.[2]

Uracil Catabolism Pathway

The catabolism of uracil is a three-step enzymatic pathway that occurs primarily in the liver.[4] Dihydrouracil is the initial product of this pathway.

Caption: The catabolic pathway of uracil to β-alanine, CO₂, and NH₃.

Experimental Protocols

The following section outlines a generalized experimental protocol for the quantification of endogenous dihydrouracil in human plasma using Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard with LC-MS/MS.

Materials and Reagents

-

Dihydrouracil-¹³C₄,¹⁵N₂ (Internal Standard)

-

Uracil and Dihydrouracil analytical standards

-

Human plasma (collected in K₂EDTA tubes)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Deionized water

Sample Preparation: Protein Precipitation

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Prepare Internal Standard Spiking Solution: Prepare a working solution of Dihydrouracil-¹³C₄,¹⁵N₂ in 50:50 ACN:water.

-

Spike Samples: To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Precipitate Proteins: Add 300 µL of chilled acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate the analytes.

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes may be optimized, as dihydrouracil can be detected in positive mode and uracil in negative mode.

-

MRM Transitions:

-

Dihydrouracil: Monitor the specific precursor to product ion transition.

-

Dihydrouracil-¹³C₄,¹⁵N₂: Monitor the mass-shifted precursor to product ion transition.

-

-

Data Analysis: The concentration of endogenous dihydrouracil is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled dihydrouracil.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical research study utilizing Dihydrouracil-¹³C₄,¹⁵N₂ to assess DPD deficiency.

Caption: A generalized workflow for DPD deficiency assessment.

References

An In-depth Technical Guide to the Synthesis of Dihydrouracil-13C4,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Dihydrouracil-13C4,15N2, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The synthesis is presented in a two-stage process, commencing with the preparation of the isotopically labeled precursor, Uracil-13C4,15N2, followed by its subsequent reduction to the target molecule, this compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically divided into two key stages. The first stage involves the construction of the fully labeled pyrimidine (B1678525) ring of Uracil-13C4,15N2 from commercially available, isotopically enriched starting materials. The second stage employs a catalytic hydrogenation reaction to selectively reduce the 5,6-double bond of the uracil (B121893) ring, yielding the desired this compound.

Logical Flow of the Synthesis

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of Uracil-13C4,15N2

This protocol is based on the classical condensation reaction for pyrimidine synthesis.

Materials:

-

[1,2,3-13C3]Malonic acid (or other suitably labeled malonic acid derivative)

-

[13C, 15N2]Urea

-

Fuming Sulfuric Acid (20% SO3)

-

Anhydrous Ethanol (B145695)

-

Deionized Water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add [13C2]malonic acid (1.0 eq).

-

Carefully add fuming sulfuric acid (5-10 eq) to the flask while cooling in an ice bath.

-

Slowly add [13C2,15N2]urea (1.0 eq) to the reaction mixture in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The crude Uracil-13C4,15N2 will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from hot water or ethanol to obtain pure Uracil-13C4,15N2.

-

Dry the final product under vacuum.

Stage 2: Synthesis of this compound

This protocol utilizes catalytic hydrogenation for the reduction of the uracil ring.

Materials:

-

Uracil-13C4,15N2

-

10% Palladium on Carbon (Pd/C) catalyst

-

Anhydrous Ethanol or Methanol

-

Hydrogen gas (H2)

-

Celite®

Procedure:

-

In a hydrogenation flask, dissolve Uracil-13C4,15N2 (1.0 eq) in anhydrous ethanol or methanol.

-

Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen).

-

Pressurize the flask with hydrogen gas (typically 1-3 atm, or as per available equipment).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with additional solvent (ethanol or methanol).

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

-

Dry the final product under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Stage | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Condensation | [13C2]Malonic Acid, [13C2,15N2]Urea | Fuming H2SO4 | 80-90 | 4-6 | 60-75 |

| 2 | Hydrogenation | Uracil-13C4,15N2, 10% Pd/C, H2 | Ethanol/Methanol | Room Temp | 12-24 | 90-98 |

Table 2: Analytical Characterization Data

| Compound | Formula | Molecular Weight ( g/mol ) | Expected MS (m/z) [M+H]+ | Expected 13C NMR Shifts (ppm) | Expected 15N NMR Shifts (ppm) |

| Uracil-13C4,15N2 | ¹³C₄H₄¹⁵N₂O₂ | 118.05 | 119.06 | ~100-170 | ~140-200 |

| This compound | ¹³C₄H₆¹⁵N₂O₂ | 120.07 | 121.08 | ~35-175 | ~100-160 |

Note: Exact NMR chemical shifts will depend on the solvent and reference standard used. The presence of 13C-13C and 13C-15N couplings will be observed in the NMR spectra, providing structural confirmation.

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Characterization and Quality Control

The successful synthesis of this compound requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of the final product and to determine the level of isotopic incorporation. The observed molecular ion peak should correspond to the calculated mass of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show the absence of vinylic protons present in the uracil precursor and the appearance of signals corresponding to the saturated C5 and C6 positions.

-

¹³C NMR: Will show characteristic shifts for the carbonyl and aliphatic carbons. The presence of ¹³C-¹³C and ¹³C-¹⁵N coupling constants will be definitive proof of the isotopic labeling pattern.

-

¹⁵N NMR: Will confirm the presence and chemical environment of the nitrogen isotopes within the pyrimidine ring.

-

-

Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to assess the purity of the final compound. A purity of ≥98% is typically required for use as an internal standard.

Disclaimer: This document provides a general guideline for the synthesis of this compound. The specific reaction conditions may require optimization. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory, following all appropriate safety precautions.

Technical Guide: Dihydrouracil-¹³C₄,¹⁵N₂ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dihydrouracil-¹³C₄,¹⁵N₂, a stable isotope-labeled internal standard crucial for the accurate quantification of dihydrouracil (B119008). Its primary application lies in the assessment of dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity, a critical factor in the safety and efficacy of fluoropyrimidine-based chemotherapies.

Core Compound Details

Chemical Name: 5,6-Dihydrouracil-¹³C₄,¹⁵N₂ CAS Number: 360769-22-8[1][2] Molecular Formula: ¹³C₄H₆¹⁵N₂O₂[1] Molecular Weight: 120.06 g/mol [1][2]

Commercial Suppliers

Dihydrouracil-¹³C₄,¹⁵N₂ is available from several specialized chemical suppliers. The following table summarizes key information from various vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-W012926S | Not Specified | 1 mg, 5 mg |

| Cambridge Isotope Laboratories, Inc. | CNLM-4510-PK | 99% ¹³C; 98% ¹⁵N | 25 mg |

| SmallMolecules.com | CNLM-4510-25 | 98.0% | 25 mg |

| Eurisotop | CNLM-4510-25 | 98% | 25 mg |

Application in Dihydropyrimidine Dehydrogenase (DPD) Activity Assessment

Dihydrouracil-¹³C₄,¹⁵N₂ serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify endogenous levels of uracil (B121893) and dihydrouracil.[3] This is essential for evaluating the activity of DPD, the rate-limiting enzyme in the catabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU).[4] DPD deficiency can lead to severe, life-threatening toxicity in patients receiving these chemotherapeutic agents.[4][5] By using a stable isotope-labeled internal standard, researchers can correct for variability in sample preparation and instrument response, ensuring accurate and reliable quantification of the dihydrouracil to uracil ratio, a key indicator of DPD activity.[3]

Experimental Protocol: Quantification of Uracil and Dihydrouracil in Human Plasma using LC-MS/MS

The following is a representative protocol synthesized from established methodologies for the analysis of uracil and dihydrouracil in plasma, employing Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Dihydrouracil-¹³C₄,¹⁵N₂ Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution in DMSO.

-

Internal Standard Working Solution: Dilute the stock solution in 0.1% (v/v) formic acid in water to a final concentration of 10,000 ng/mL.[3]

-

Calibration Standards: Prepare separate stock solutions of unlabeled uracil and dihydrouracil in DMSO (1 mg/mL).[3] Create a series of working solutions by diluting the stock solutions with water.[3]

2. Sample Preparation:

-

Collect patient blood samples in appropriate collection tubes (e.g., serum or plasma).

-

Proper sample handling is critical as uracil and dihydrouracil levels can be affected by storage conditions and time before processing.[6][7] It is recommended to process samples within one hour at room temperature.[6][7]

-

To 100 µL of plasma/serum, add a known amount of the Dihydrouracil-¹³C₄,¹⁵N₂ internal standard working solution.

-

Perform protein precipitation by adding a suitable solvent such as a methanol (B129727):acetonitrile (50:50, v/v) mixture.[7]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solution, such as 0.1% formic acid in water.[7]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a suitable reversed-phase column, such as a C18 or C16 amide column, for chromatographic separation.[8]

-

Mobile Phase: A common mobile phase composition is a gradient of methanol and water containing a small percentage of formic acid or ammonium (B1175870) hydroxide.[8][9]

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using electrospray ionization (ESI).[8]

-

MRM Transitions:

-

Monitor the specific precursor-to-product ion transitions for unlabeled dihydrouracil and the ¹³C₄,¹⁵N₂-labeled internal standard.

-

The use of the labeled internal standard allows for ratiometric quantification, minimizing the impact of matrix effects.[3]

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the unlabeled analytes to the internal standard against the concentration of the calibration standards.

-

Determine the concentrations of uracil and dihydrouracil in the patient samples by interpolating their peak area ratios from the calibration curve.

-

Calculate the dihydrouracil/uracil ratio to assess DPD enzyme activity.

Visualizing the Workflow and Pathway

To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.

Caption: A streamlined workflow for determining DPD activity.

Caption: The central role of DPD in pyrimidine (B1678525) metabolism.

This guide provides a foundational understanding of the role and application of Dihydrouracil-¹³C₄,¹⁵N₂ in critical clinical research and diagnostic applications. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant scientific literature and adhere to laboratory safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5,6-Dihydrouracil (¹³Câ, 99%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. mayocliniclabs.com [mayocliniclabs.com]

- 5. [Phenotype- or genotype test for dihydropyrimidin dehydrogenase deficiency before treatment with a fluoropyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dihydrouracil-¹³C₄,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dihydrouracil-¹³C₄,¹⁵N₂, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. Its primary application is in the accurate measurement of endogenous dihydrouracil (B119008), a key metabolite in pyrimidine (B1678525) catabolism. This is particularly significant for identifying dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, a genetic condition that can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil.

Core Compound Specifications

The following tables summarize the essential quantitative information for Dihydrouracil-¹³C₄,¹⁵N₂.

| Identifier | Value |

| Chemical Name | 5,6-Dihydrouracil-¹³C₄,¹⁵N₂ |

| Molecular Formula | ¹³C₄H₆¹⁵N₂O₂[1] |

| Molecular Weight | 120.06 g/mol [1][2] |

| CAS Number (Labeled) | 360769-22-8[1][2] |

| CAS Number (Unlabeled) | 504-07-4[2] |

| Property | Specification |

| Isotopic Purity (¹³C₄) | 99%[2] |

| Isotopic Purity (¹⁵N₂) | 98%[2] |

| Applications | Biomolecular NMR, Genetic Therapy, Internal Standard for Quantitative Analysis (NMR, GC-MS, LC-MS)[2][3] |

| Storage | Store at room temperature, protected from light and moisture[2] |

Experimental Protocols

The predominant application of Dihydrouracil-¹³C₄,¹⁵N₂ is as an internal standard in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of uracil (B121893) and dihydrouracil in biological matrices, most commonly human plasma.[4][5]

Protocol: Quantification of Uracil and Dihydrouracil in Human Plasma by UPLC-MS/MS

This protocol is a composite of methodologies described in the cited literature.[4][5]

1. Preparation of Internal Standard Working Solution:

-

Prepare a stock solution of Dihydrouracil-¹³C₄,¹⁵N₂ in a suitable solvent (e.g., 0.1% v/v formic acid in water).

-

Dilute the stock solution to a working concentration, for example, 10,000 ng/mL.[4]

-

Store all stock and working solutions at -20°C.[4]

2. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

To a specific volume of plasma (e.g., 100 µL), add the internal standard working solution.

-

Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

3. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as an Acquity UPLC® HSS T3, is suitable.[5]

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.

-

Total Run Time: A rapid analysis can be achieved with a total run time of approximately 5 minutes.[5]

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used.[5] Dihydrouracil is typically analyzed in positive ion mode.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (dihydrouracil) and the internal standard (Dihydrouracil-¹³C₄,¹⁵N₂).

-

4. Quantification:

-

The concentration of dihydrouracil in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of unlabeled dihydrouracil. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects, such as ion suppression.[4]

Visualized Workflows and Pathways

Uracil Catabolism Pathway

The initial and rate-limiting step in the breakdown of uracil is its reduction to 5,6-dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[6] Dihydrouracil is subsequently metabolized to β-ureidopropionate by the enzyme dihydropyrimidinase.[6]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 5,6-Dihydrouracil (¹³Câ, 99%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. Dihydrouracil-13C4,15N2 | Benchchem [benchchem.com]

Technical Guide: Physical and Chemical Characteristics of Dihydrouracil-13C4,15N2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil-¹³C₄,¹⁵N₂, a stable isotope-labeled derivative of the endogenous metabolite dihydrouracil (B119008), serves as a critical internal standard for mass spectrometry-based quantitative analysis. Its application is pivotal in metabolic research, particularly in studying pyrimidine (B1678525) catabolism and for monitoring the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme crucial for the metabolism of fluoropyrimidine chemotherapeutic drugs. This technical guide provides an in-depth overview of the physical and chemical properties of Dihydrouracil-¹³C₄,¹⁵N₂, along with experimental protocols for its characterization and its role in metabolic pathways.

Data Presentation: Physical and Chemical Properties

Quantitative data for isotopically labeled compounds are often not extensively reported in public literature. The following table summarizes the key physical and chemical properties of Dihydrouracil-¹³C₄,¹⁵N₂. Where specific data for the labeled compound is unavailable, data for the unlabeled analogue, 5,6-Dihydrouracil, is provided as a close approximation and is duly noted.

| Property | Value | Source |

| Chemical Formula | ¹³C₄H₆¹⁵N₂O₂ | MedChemExpress, Cambridge Isotope Laboratories, Inc.[1][2] |

| Molecular Weight | 120.06 g/mol | MedChemExpress, Cambridge Isotope Laboratories, Inc.[1][2] |

| CAS Number | 360769-22-8 | MedChemExpress, Cambridge Isotope Laboratories, Inc.[1][2] |

| Appearance | White to pale cream-colored crystalline powder or lumps (unlabeled) | IndiaMART[3] |

| Melting Point | 279-281 °C (unlabeled) | PubChem[4] |

| Boiling Point | Not available | |

| Solubility (unlabeled) | Water: 10.2 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 1 mg/mLEthanol: InsolubleDMF: Insoluble | IndiaMART, Cayman Chemical[3][5] |

| Purity | ≥98% | SmallMolecules.com[6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of Dihydrouracil-¹³C₄,¹⁵N₂. Below are protocols for key experiments.

Melting Point Determination

Objective: To determine the melting point range of Dihydrouracil-¹³C₄,¹⁵N₂.

Materials:

-

Dihydrouracil-¹³C₄,¹⁵N₂ solid sample

-

Capillary tubes

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Mortar and pestle

Procedure:

-

Ensure the Dihydrouracil-¹³C₄,¹⁵N₂ sample is completely dry.

-

If the crystals are large, gently grind a small amount to a fine powder using a clean mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a new sample, heat rapidly to about 20 °C below the approximate melting point observed in the previous step.

-

Decrease the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Solubility Assessment

Objective: To determine the solubility of Dihydrouracil-¹³C₄,¹⁵N₂ in various solvents.

Materials:

-

Dihydrouracil-¹³C₄,¹⁵N₂

-

A selection of solvents (e.g., water, DMSO, ethanol, PBS pH 7.2)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Weigh a precise amount of Dihydrouracil-¹³C₄,¹⁵N₂ (e.g., 2 mg) into a series of vials.

-

Add a small, measured volume of the first solvent (e.g., 100 µL) to the vial.

-

Cap the vial and vortex vigorously for 1-2 minutes.

-

Visually inspect for undissolved solid.

-

If the solid has dissolved, the compound is soluble at that concentration. Record the result.

-

If the solid has not dissolved, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the solid dissolves. Record the total volume of solvent added to calculate the solubility.

-

If the solid does not dissolve after adding a significant volume of solvent, the compound can be considered sparingly soluble or insoluble in that solvent.

-

For a more quantitative assessment, after attempting to dissolve an excess of the compound in a known volume of solvent, centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove the supernatant and determine the concentration of the dissolved Dihydrouracil-¹³C₄,¹⁵N₂ using a suitable analytical technique such as UV-Vis spectrophotometry or a validated LC-MS/MS method.

NMR Spectroscopic Analysis

Objective: To confirm the chemical structure and isotopic labeling of Dihydrouracil-¹³C₄,¹⁵N₂.

Materials:

-

Dihydrouracil-¹³C₄,¹⁵N₂

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer equipped for ¹H, ¹³C, and ¹⁵N detection

Procedure:

-

Dissolve an appropriate amount of Dihydrouracil-¹³C₄,¹⁵N₂ in the chosen deuterated solvent (e.g., 1-5 mg in 0.5-0.7 mL of DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum. Due to the isotopic enrichment, the signals corresponding to the four labeled carbon atoms will be significantly enhanced.

-

Acquire a ¹⁵N NMR spectrum. The presence of two signals will confirm the incorporation of the ¹⁵N isotopes.

-

If necessary, perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the connectivity between the protons, carbons, and nitrogens, thus verifying the precise locations of the isotopic labels.[7]

Mandatory Visualizations

Uracil Catabolism Signaling Pathway

The following diagram illustrates the catabolic pathway of uracil, where Dihydrouracil is a key intermediate. The use of Dihydrouracil-¹³C₄,¹⁵N₂ allows researchers to trace the flow of metabolites through this pathway.

Caption: Uracil Catabolism Pathway showing the role of Dihydrouracil.

Experimental Workflow for Metabolomic Analysis

This diagram outlines a typical experimental workflow for a metabolomics study utilizing Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard for the quantification of dihydrouracil in biological samples.

Caption: Workflow for metabolomics analysis using a labeled internal standard.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 5,6-Dihydrouracil (¹³Câ, 99%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. indiamart.com [indiamart.com]

- 4. Dihydrouracil | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. SmallMolecules.com | 5,6-DIHYDROURACIL (13C4, 99%; 15N2, 98%+) (25 MG) from cilmkt | SmallMolecules.com [smallmolecules.com]

- 7. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isotopic Purity of Dihydrouracil-¹³C₄,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Dihydrouracil-¹³C₄,¹⁵N₂, a critical internal standard for quantitative bioanalysis. This document details the significance of isotopic purity, methods for its determination, and its application in metabolic research, particularly in the context of pyrimidine (B1678525) catabolism.

Introduction to Dihydrouracil-¹³C₄,¹⁵N₂

Dihydrouracil-¹³C₄,¹⁵N₂ is a stable isotope-labeled form of dihydrouracil (B119008), an intermediate metabolite in the catabolism of uracil (B121893).[1] The incorporation of four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes creates a molecule with a higher molecular weight than its endogenous counterpart, while retaining identical chemical properties.[1] This mass difference is fundamental to its primary application as an internal standard in quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy-based studies.[2][3]

The use of such labeled compounds is crucial for accurate quantification in complex biological matrices, enabling precise metabolic flux analysis and the study of enzyme kinetics.[1][2] Dihydrouracil, along with uracil, is a key biomarker for dihydropyrimidine (B8664642) dehydrogenase (DPD) activity, an enzyme critical for the metabolism of fluoropyrimidine chemotherapeutic drugs.[2][4][5] Therefore, accurate measurement of dihydrouracil levels using a reliable internal standard is of significant clinical importance.

Isotopic Purity Data

The isotopic purity of Dihydrouracil-¹³C₄,¹⁵N₂ is a critical parameter that defines its quality and suitability for use as an internal standard. High isotopic enrichment minimizes interference from the unlabeled analyte and ensures the accuracy of quantitative measurements. The data below is compiled from commercially available sources.

| Parameter | Specification | Source |

| ¹³C Enrichment | 99% | Cambridge Isotope Laboratories, Inc.[6] |

| ¹⁵N Enrichment | 98% | Cambridge Isotope Laboratories, Inc.[6] |

| Overall Isotopic Purity | ≥98 atom % | Sigma-Aldrich[7] |

| Chemical Purity | ≥97% (CP) | Sigma-Aldrich[7] |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds like Dihydrouracil-¹³C₄,¹⁵N₂ relies on high-resolution analytical techniques capable of distinguishing between different isotopic forms. The two primary methods are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is the most direct method for assessing isotopic enrichment.

Methodology:

-

Sample Preparation: A dilute solution of Dihydrouracil-¹³C₄,¹⁵N₂ is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) in water).

-

Infusion and Ionization: The sample is directly infused into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Spectrum Acquisition: The mass spectrum is acquired in full scan mode over a mass range that includes the molecular ions of the labeled compound and any potential unlabeled or partially labeled species.

-

Data Analysis: The relative abundances of the different isotopic peaks are measured. The isotopic purity is calculated by comparing the intensity of the fully labeled ion (M+6) to the sum of the intensities of all isotopic variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹³C and ¹⁵N NMR can be used to confirm the positions and extent of isotopic labeling.

Methodology:

-

Sample Preparation: A concentrated solution of Dihydrouracil-¹³C₄,¹⁵N₂ is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. The presence of signals at the expected chemical shifts for the four carbon atoms of the dihydrouracil ring confirms the positions of the ¹³C labels. The absence of significant signals corresponding to the unlabeled compound indicates high isotopic enrichment.

-

¹⁵N NMR Spectroscopy: An ¹⁵N NMR spectrum can also be acquired to confirm the enrichment of the nitrogen atoms. Due to the lower gyromagnetic ratio of ¹⁵N, this is often a less sensitive and more time-consuming experiment.

-

¹H NMR Spectroscopy: While ¹H NMR does not directly measure the heavy isotopes, it can reveal ¹H-¹³C and ¹H-¹⁵N coupling patterns that confirm the presence and location of the labels.

Application: Uracil Catabolism and DPD Activity Monitoring

Dihydrouracil-¹³C₄,¹⁵N₂ is instrumental in the study of the pyrimidine degradation pathway. The initial and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1]

References

- 1. Dihydrouracil-13C4,15N2 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5,6-Dihydrouracil (¹³Câ, 99%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. 核黄素-(二氧嘧啶-13C4,15N2) ≥98 atom %, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to Dihydrouracil-13C4,15N2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Dihydrouracil-13C4,15N2 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Its primary application is in the highly accurate measurement of endogenous dihydrouracil (B119008), a critical biomarker for dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity. Understanding DPD activity is paramount for the safe administration of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU) and capecitabine.

Introduction: The Clinical Significance of Dihydrouracil

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of pyrimidines, including the endogenous nucleobase uracil (B121893) and widely used anticancer drugs like 5-FU. A deficiency in DPD activity, present in a significant portion of the population, can lead to severe or even fatal toxicity when standard doses of fluoropyrimidine drugs are administered.

The measurement of endogenous uracil (U) and its metabolite, dihydrouracil (DHU), in plasma or serum serves as a phenotypic screen for DPD activity.[1][2] An elevated U concentration or an altered DHU/U ratio can indicate a DPD deficiency, enabling clinicians to adjust chemotherapy doses proactively.[2] This personalized medicine approach necessitates highly accurate, precise, and reliable quantification of these analytes in complex biological matrices. This compound is the ideal tool for this analytical challenge, functioning as an internal standard in isotope dilution mass spectrometry (IDMS).

Mechanism of Action: Isotope Dilution Mass Spectrometry

The core principle behind the efficacy of this compound is Isotope Dilution Mass Spectrometry (IDMS), considered a definitive method in analytical chemistry for its high accuracy.[3]

A SIL-IS is a form of the analyte where several atoms have been replaced by their heavier, non-radioactive stable isotopes (e.g., ¹³C instead of ¹²C, ¹⁵N instead of ¹⁴N).[4] this compound is chemically identical to the endogenous dihydrouracil but has a greater mass. This mass difference is the key to its function.

The mechanism unfolds as follows:

-

Spiking: A precisely known quantity of this compound is added ("spiked") into the patient sample (e.g., plasma) at the very beginning of the sample preparation process.[3]

-

Equilibration: The SIL-IS equilibrates with the endogenous, unlabeled dihydrouracil in the sample.

-

Co-Processing: Throughout the entire analytical workflow—including protein precipitation, extraction, and chromatographic separation—both the analyte and the SIL-IS are treated identically. Any loss of analyte during a preparation step will be accompanied by a proportional loss of the SIL-IS.

-

Co-Elution: Because their physicochemical properties are nearly identical, the analyte and the SIL-IS co-elute from the liquid chromatography (LC) column.[5]

-

Differential Detection: In the mass spectrometer (MS), the two compounds are separated based on their mass-to-charge ratio (m/z). The instrument detects two distinct signals: one for the native dihydrouracil and one for the heavier this compound.

-

Ratio-Based Quantification: The concentration of the endogenous dihydrouracil is calculated based on the ratio of its signal intensity to the known concentration of the SIL-IS.[5]

This ratio-based measurement intrinsically corrects for variations that can plague quantitative analysis, such as incomplete extraction recovery and matrix effects (ion suppression or enhancement), leading to superior accuracy and precision.[6]

Physicochemical Properties

The utility of this compound as an internal standard is rooted in its near-identical properties to the analyte, with the critical exception of its mass.

| Property | Dihydrouracil (Analyte) | This compound (Internal Standard) |

| Chemical Formula | C₄H₆N₂O₂ | ¹³C₄H₆¹⁵N₂O₂ |

| Average Molecular Weight | 114.10 g/mol [7][8] | 120.06 g/mol [6][9][10] |

| Monoisotopic Mass | 114.0429 Da[2][7] | 120.0624 Da (Calculated) |

| Isotopic Enrichment | Natural Abundance | 4 x ¹³C, 2 x ¹⁵N |

| Physicochemical Behavior | Identical | Identical |

Typical Experimental Protocol: UPLC-MS/MS Quantification

The following protocol is a synthesized example based on common methodologies for the quantification of dihydrouracil in human plasma.[11][12][13]

4.1. Sample Preparation (Protein Precipitation)

-

Aliquoting: Transfer a small volume (e.g., 50-200 µL) of human plasma (from calibrator, quality control, or unknown patient sample) into a microcentrifuge tube.[14]

-

Spiking: Add a small volume (e.g., 20-25 µL) of the internal standard working solution (this compound in a suitable solvent) to each tube.[14]

-

Precipitation: Add a larger volume (e.g., 200-600 µL) of a cold organic solvent, such as acetonitrile or a methanol/acetonitrile mixture, to precipitate plasma proteins.[14]

-

Mixing: Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the clear supernatant to a clean vial for analysis, avoiding disturbance of the protein pellet.

4.2. UPLC-MS/MS Analysis

The following table summarizes typical parameters for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

| Parameter | Typical Setting |

| UPLC System | Waters Acquity UPLC or equivalent |

| Analytical Column | Acquity UPLC HSS T3, C18 (e.g., 2.1 x 100 mm, 1.8 µm)[11][12] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A gradient elution is typically used for optimal separation.[11] |

| Injection Volume | 5 - 10 µL |

| Total Run Time | 3 - 5 minutes[11][12] |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex QTrap 5500, Waters Xevo TQ) |

| Ionization Source | Electrospray Ionization (ESI), operated in positive mode for DHU[11][12][13] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (DHU) | e.g., m/z 115.1 → 70.1 |

| MRM Transition (IS) | e.g., m/z 121.1 → 74.1 |

Quantitative Data and Method Performance

The use of this compound allows for the development of robust and reliable assays. The table below summarizes typical performance characteristics from validated methods reported in the literature.

| Validation Parameter | Typical Performance for Dihydrouracil (DHU) |

| Linearity Range | 10 - 1000 ng/mL[11][12][13] |

| Correlation Coefficient (r²) | ≥ 0.99[14] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[15] |

| Inter-assay Precision (%CV) | ≤ 7.2%[11][12] |

| Intra-assay Precision (%CV) | ≤ 8.0%[14][16] |

| Accuracy / Bias (%) | Within ±2.9% (97.1% - 102.9%)[11][12] |

Data compiled from multiple sources indicating typical assay performance.[11][12][14][15][16]

Conclusion

This compound is an indispensable tool for the accurate quantification of dihydrouracil in clinical and research settings. Its mechanism of action, based on the principles of isotope dilution mass spectrometry, allows it to effectively compensate for analytical variability inherent in complex biological matrices. By ensuring the highest level of accuracy and precision, this stable isotope-labeled internal standard plays a critical role in the phenotypic screening of DPD activity, directly contributing to the safety and efficacy of fluoropyrimidine chemotherapy and advancing the practice of personalized medicine.

References

- 1. CAS 504-07-4: Dihydrouracil | CymitQuimica [cymitquimica.com]

- 2. Human Metabolome Database: Showing metabocard for Dihydrouracil (HMDB0000076) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6-Dihydrouracil (¹³Câ, 99%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Dihydrouracil | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 5,6-Dihydrouracil (¹³Câ, 99%; ¹âµNâ, 98%) - Cambridge Isotope Laboratories, CNLM-4510-25 [isotope.com]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pure.tue.nl [pure.tue.nl]

- 15. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dihydrouracil-13C4,15N2 in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the stable isotope-labeled compound, Dihydrouracil-13C4,15N2, in modern metabolic research. Primarily utilized as an internal standard, this molecule is instrumental in the accurate quantification of endogenous dihydrouracil (B119008), a key metabolite in the pyrimidine (B1678525) degradation pathway. Such measurements are of paramount importance for assessing dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity, a critical factor in the safe administration of fluoropyrimidine-based chemotherapies.

Core Application: A Superior Internal Standard in Quantitative Bioanalysis

This compound serves as an ideal internal standard for mass spectrometry-based quantification of unlabeled dihydrouracil.[1][2] Its utility stems from its near-identical chemical and physical properties to the endogenous analyte, while its distinct mass-to-charge ratio (m/z) allows for its differentiation by the mass spectrometer. This co-elution and co-ionization with the analyte of interest effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in quantitative analyses.[1]

The primary application of quantifying dihydrouracil, and its precursor uracil (B121893), is in the phenotyping of DPD activity.[1][3][4] DPD is the rate-limiting enzyme in the catabolism of uracil and thymine, and it is also responsible for the breakdown of fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU) and its prodrug capecitabine.[5][6] Genetic variations in the DPD gene (DPYD) can lead to reduced or absent enzyme activity, a condition known as DPD deficiency.[7][8] Patients with this deficiency are at a high risk of severe, and sometimes life-threatening, toxicity when treated with standard doses of fluoropyrimidines.[7][8][9] Therefore, the accurate measurement of the dihydrouracil to uracil (UH2/U) ratio in plasma or saliva provides a reliable surrogate marker for DPD activity, enabling clinicians to identify at-risk patients and adjust chemotherapy dosages accordingly.[9][10][11]

Pyrimidine Degradation Pathway

The catabolism of uracil is a fundamental metabolic pathway that proceeds through a series of enzymatic steps. Dihydrouracil is a key intermediate in this process.

Experimental Protocols

The quantification of uracil and dihydrouracil using this compound as an internal standard is typically performed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][3][4]

Experimental Workflow for DPD Phenotyping

The following diagram outlines a typical workflow for the assessment of DPD activity in a clinical or research setting.

Detailed Methodologies

The following provides a generalized protocol based on published methods.[1][3][4] Researchers should optimize and validate the method for their specific instrumentation and laboratory conditions.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Uracil and Dihydrouracil analytical standards

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of uracil, dihydrouracil, and this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.[1]

-

Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., 0.1% formic acid in water).[1]

3. Sample Preparation:

-

To a 100 µL aliquot of plasma, add a known amount of the this compound internal standard working solution.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile.

-

Vortex mix and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

4. UPLC-MS/MS Conditions:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3) is commonly used.[1][3]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

-

Flow Rate: A flow rate of around 0.4-0.6 mL/min is generally employed.

-

-

Mass Spectrometric Detection:

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated UPLC-MS/MS method for the determination of uracil and dihydrouracil in human plasma.[1][3][4]

Table 1: UPLC-MS/MS Method Validation Parameters

| Parameter | Uracil | Dihydrouracil |

| Validated Concentration Range | 1 - 100 ng/mL | 10 - 1000 ng/mL |

| Inter-assay Bias | ≤ ±2.8% | ≤ ±2.9% |

| Inter-assay Precision | ≤ 12.4% | ≤ 7.2% |

Table 2: Stability of Uracil and Dihydrouracil in Human Plasma

| Condition | Uracil Stability | Dihydrouracil Stability |

| Whole Blood at Room Temp. | Stable up to 4 hours at 2-8°C | Stable up to 4 hours at 2-8°C |

| Dry Extract | Adequate | Adequate |

| Final Extract | Adequate | Adequate |

| Stock Solution | Adequate | Adequate |

Conclusion

This compound is an indispensable tool in metabolic studies, particularly for the clinical assessment of DPD enzyme activity. Its use as an internal standard in UPLC-MS/MS assays allows for the highly accurate and precise quantification of endogenous uracil and dihydrouracil. This, in turn, facilitates the identification of patients with DPD deficiency, enabling personalized dosing of fluoropyrimidine-based chemotherapies to mitigate the risk of severe toxicity. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working in this critical area of drug metabolism and personalized medicine.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. Food‐effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of plasma uracil as a screening for dihydropyrimidine dehydrogenase deficiency: clinical application in oncological treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Important role of the dihydrouracil/uracil ratio in marked interpatient variations of fluoropyrimidine pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency | springermedizin.de [springermedizin.de]

Dihydrouracil-¹³C₄,¹⁵N₂: An In-Depth Technical Guide for In Vitro Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydrouracil-¹³C₄,¹⁵N₂, a stable isotope-labeled compound crucial for in vitro research, particularly in the fields of metabolic analysis and drug development. This document details the compound's properties, its role in the pyrimidine (B1678525) degradation pathway, and protocols for its application in advanced analytical techniques.

Introduction to Dihydrouracil-¹³C₄,¹⁵N₂

Dihydrouracil-¹³C₄,¹⁵N₂ is the isotopically labeled form of dihydrouracil (B119008), a key metabolite in the catabolism of uracil (B121893).[1] The incorporation of four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes makes it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1][2] Its primary application lies in the accurate measurement of dihydrouracil levels in biological matrices, which is essential for studying the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme critical to the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil.[1][3][4]

Physicochemical Properties

The fundamental properties of Dihydrouracil-¹³C₄,¹⁵N₂ are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Formula | ¹³C₄H₆¹⁵N₂O₂ |

| Molecular Weight | 120.06 g/mol |

| Isotopic Purity | ¹³C: ≥99%; ¹⁵N: ≥98% |

| Appearance | Solid |

| Storage Conditions | Store at room temperature, protected from light and moisture. |

| Primary Applications | Internal standard for LC-MS/MS, metabolic flux analysis.[1][2] |

Role in the Pyrimidine Catabolic Pathway

Dihydrouracil is the first product in the catabolism of uracil, a process initiated by the enzyme dihydropyrimidine dehydrogenase (DPD). This pathway is not only fundamental to nucleotide metabolism but also plays a critical role in the pharmacology of fluoropyrimidine drugs. Understanding this pathway is essential for interpreting data from in vitro studies using Dihydrouracil-¹³C₄,¹⁵N₂.

The catabolic conversion of uracil involves a three-step enzymatic process:

-

Dihydropyrimidine Dehydrogenase (DPD): This is the rate-limiting enzyme that reduces uracil to 5,6-dihydrouracil.[3][5]

-

Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic ring opening of dihydrouracil to form β-ureidopropionate.

-

β-ureidopropionase (β-UP): This enzyme subsequently converts β-ureidopropionate into β-alanine, ammonia, and carbon dioxide.

Experimental Protocols

Dihydrouracil-¹³C₄,¹⁵N₂ is primarily utilized in two types of in vitro applications: as an internal standard for accurate quantification and as a tracer in metabolic flux analysis.

Quantification of Dihydrouracil using Isotope Dilution LC-MS/MS

This protocol outlines the use of Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard for the precise measurement of endogenous dihydrouracil in cell lysates.

4.1.1. Materials

-

Dihydrouracil-¹³C₄,¹⁵N₂

-

Unlabeled dihydrouracil standard

-

Cell culture of interest

-

Phosphate (B84403) Buffered Saline (PBS), ice-cold

-

Acetonitrile (B52724), ice-cold, with 0.1% formic acid

-

Methanol (B129727), ice-cold

-

Water, LC-MS grade, with 0.1% formic acid

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >12,000 x g

-

LC-MS/MS system

4.1.2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of unlabeled dihydrouracil and Dihydrouracil-¹³C₄,¹⁵N₂ in DMSO.

-

Working Standard Solutions: Create a series of working standard solutions of unlabeled dihydrouracil by diluting the primary stock with a 50:50 mixture of acetonitrile and water. The concentration range will depend on the expected levels in the experimental samples.

-

Internal Standard Working Solution: Prepare a working solution of Dihydrouracil-¹³C₄,¹⁵N₂ at a fixed concentration (e.g., 100 ng/mL) in acetonitrile with 0.1% formic acid.[2]

4.1.3. Sample Preparation (from cell culture)

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis and Protein Precipitation: Add a known volume of ice-cold 80% methanol to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Homogenization: Vortex the cell lysate vigorously for 1 minute.

-

Internal Standard Spiking: Add a precise volume of the Dihydrouracil-¹³C₄,¹⁵N₂ internal standard working solution to each sample.

-

Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4.1.4. LC-MS/MS Analysis

The following are representative conditions. Optimization for specific instrumentation is recommended.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., Acquity UPLC HSS T3) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient appropriate for the separation of dihydrouracil from other cellular components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (DHU) | Precursor Ion (Q1): m/z 115.1 -> Product Ion (Q3): m/z 71.1 (example, requires optimization) |

| MRM Transition (IS) | Precursor Ion (Q1): m/z 121.1 -> Product Ion (Q3): m/z 75.1 (example, reflects ¹³C₄,¹⁵N₂ labeling) |

4.1.5. Data Analysis

Quantify the amount of endogenous dihydrouracil in the samples by creating a calibration curve from the peak area ratios of the unlabeled dihydrouracil standards to the Dihydrouracil-¹³C₄,¹⁵N₂ internal standard.

In Vitro DPD Enzyme Activity Assay

This protocol provides a conceptual framework for using a labeled pyrimidine, such as ¹³C,¹⁵N-uracil, to assess DPD enzyme activity in vitro by measuring the formation of labeled dihydrouracil. Dihydrouracil-¹³C₄,¹⁵N₂ would be used as an internal standard for the quantification of the newly formed labeled dihydrouracil.

4.2.1. Objective

To determine the rate of conversion of a labeled uracil substrate to labeled dihydrouracil by a cell lysate or purified enzyme preparation, as a measure of DPD activity.

4.2.2. Materials

-

¹³C,¹⁵N-labeled Uracil (substrate)

-

Dihydrouracil-¹³C₄,¹⁵N₂ (internal standard)

-

Cell lysate or purified DPD enzyme

-

Reaction buffer (e.g., potassium phosphate buffer with NADPH and a reducing agent)

-

Quenching solution (e.g., ice-cold acetonitrile)

4.2.3. Experimental Procedure

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme with the reaction buffer.

-

Initiate Reaction: Add the ¹³C,¹⁵N-labeled Uracil substrate to start the enzymatic reaction. Incubate at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction by adding the quenching solution.

-

Internal Standard Addition: Spike the quenched reaction mixture with a known amount of Dihydrouracil-¹³C₄,¹⁵N₂.

-

Sample Processing: Centrifuge the mixture to pellet precipitated proteins and collect the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the amount of newly synthesized labeled dihydrouracil against the Dihydrouracil-¹³C₄,¹⁵N₂ internal standard.

Conclusion

Dihydrouracil-¹³C₄,¹⁵N₂ is an indispensable tool for researchers investigating pyrimidine metabolism and the pharmacokinetics of fluoropyrimidine-based drugs. Its primary role as an internal standard in isotope dilution mass spectrometry ensures the high accuracy and precision required for quantitative studies. The detailed protocols and pathway information provided in this guide serve as a valuable resource for the design and execution of in vitro experiments, ultimately contributing to advancements in cancer research and personalized medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. The European Medicines Agency (EMA) recommends dihydropyrimidine dehydrogenase testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine - Generi Biotech [generi-biotech.com]

- 4. ijopp.org [ijopp.org]

- 5. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

Methodological & Application

Application Note: Quantitative Analysis of Dihydrouracil in Human Plasma by LC-MS/MS using a Stable Isotope Labeled Internal Standard

Introduction

Dihydrouracil (B119008) (DHU) is the primary catabolite of the endogenous pyrimidine (B1678525) base uracil (B121893). The enzymatic conversion of uracil to dihydrouracil is catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD). The activity of DPD is a critical determinant of the toxicity and efficacy of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU), as DPD is the rate-limiting enzyme in their catabolism. Monitoring the endogenous levels of uracil and dihydrouracil can serve as a valuable tool for assessing DPD phenotype and identifying patients at risk of severe toxicity from fluoropyrimidine treatment.[1][2][3][4]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dihydrouracil in human plasma. The method utilizes a stable isotope-labeled internal standard, Dihydrouracil-13C4,15N2, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[5][6] Stable isotope labeled internal standards that are chemically identical to the analyte provide superior performance in quantitative bioanalysis compared to structural analogs.[5][6] Carbon-13 and Nitrogen-15 labeled standards are particularly advantageous as they do not exhibit the potential for chromatographic shifts or altered fragmentation patterns that can sometimes be observed with deuterium-labeled standards.[7]

Experimental

Materials and Reagents

-

Dihydrouracil (≥98.0% purity)

-

This compound (as internal standard, IS)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in 50% methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: Acquity UPLC HSS T3 column (or equivalent C18 column)[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

| Time (min) | %B |

| 0.0 | 5 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Dihydrouracil | 115.1 | 70.1 | 100 | 15 |

| This compound (IS) | 121.1 | 74.1 | 100 | 15 |

Note: The specific m/z values for the internal standard are predicted based on the labeling pattern. These should be confirmed by direct infusion of the standard.

Method Validation

The method was validated for linearity, precision, accuracy, and stability according to established bioanalytical method validation guidelines.

Calibration Curve

Calibration standards were prepared by spiking known concentrations of dihydrouracil into drug-free human plasma. A linear regression with a 1/x weighting factor was used to construct the calibration curve.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Dihydrouracil | 10 - 1000 | >0.995 |

| Data is representative and based on typical performance.[1][2] |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 30 | ≤ 8.0 | ≤ 8.0 | 92.0 - 108.0 |

| Medium | 300 | ≤ 7.5 | ≤ 7.5 | 93.0 - 107.0 |

| High | 800 | ≤ 7.0 | ≤ 7.0 | 94.0 - 106.0 |

| Acceptance criteria: Precision (%CV) ≤15%, Accuracy within ±15% of nominal value.[3] |

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Dihydrouracil Stock Solution (1 mg/mL): Accurately weigh 10 mg of dihydrouracil and dissolve it in 10 mL of 50% methanol.

-

Dihydrouracil Working Solutions: Serially dilute the stock solution with 50% methanol to prepare working solutions for calibration standards and QC samples.

-